molecular formula C19H17NO2 B2895613 4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid CAS No. 353495-27-9

4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid

Cat. No.: B2895613
CAS No.: 353495-27-9
M. Wt: 291.35
InChI Key: IXBKINLVVQKXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid is a bicyclic quinoline derivative characterized by a cyclopentane ring fused to a quinoline scaffold, with a phenyl group at position 4 and a carboxylic acid moiety at position 5. This compound belongs to a class of molecules with diverse pharmacological activities, including antiviral, anticancer, and neuromodulatory effects, depending on substituent variations . Its structural flexibility allows for targeted interactions with proteins such as viral nucleocapsids, G protein-coupled estrogen receptors (GPER), and α7 nicotinic acetylcholine receptors (nAChRs) .

Properties

IUPAC Name

4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c21-19(22)16-11-5-10-15-13-8-4-9-14(13)17(20-18(15)16)12-6-2-1-3-7-12/h1-8,10-11,13-14,17,20H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBKINLVVQKXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=CC=C3C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pfitzinger Reaction Adaptation

The Pfitzinger reaction, typically used for quinoline-4-carboxylic acids, can be adapted by replacing isatin with a cyclopentanone-derived ketone. Reacting 2-phenylcyclopentanone with isatin in aqueous ethanol under reflux forms a quinoline precursor, which undergoes dehydrogenation (e.g., with DDQ) to yield the aromatic system. However, this method struggles with regioselectivity for the 6-carboxylic acid position.

Comparative Analysis of Methods

Method Steps Yield Advantages Limitations
Copper-catalyzed expansion 4–5 Moderate Scalable, modular propargyl alcohol substrates Requires post-synthetic oxidation steps
Pfitzinger adaptation 3–4 Low Direct carboxyl group introduction Poor regiocontrol for 6-position
Diels-Alder 2–3 N/A Theoretical simplicity Unproven, stereochemical challenges

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups at different positions on the quinoline ring.

Scientific Research Applications

This compound has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings from Comparative Studies

  • Substituent Position and Activity :

    • C4 Modifications : Bromine or fluorine at C4 (e.g., K31, GAT1319) enhances antiviral or neuromodulatory activity compared to the phenyl group in the target compound . The bulky benzo[d][1,3]dioxol group in G1-PABA 1 improves GPER selectivity .
    • C6 vs. C8 Functional Groups : Carboxylic acid at C6 (target compound) vs. sulfonamide at C8 (GAT1319) shifts target specificity from viral proteins (K31) to α7 nAChRs .
    • Halogen Effects : Bromine at C4 (GAT1319) confers ago-PAM activity, whereas fluorine (4FP-TQS) eliminates agonist properties, highlighting the role of halogen electronegativity in receptor interaction .
  • Pharmacological Diversity :

    • Antiviral vs. Anticancer : K31's 3-bromophenyl group is critical for hantavirus inhibition, while G1-PABA 1's benzo[d][1,3]dioxol moiety drives anticancer effects via GPER .
    • Neuromodulation : Sulfonamide derivatives (GAT1319, 4FP-TQS) exhibit allosteric modulation of α7 nAChRs, unlike carboxylic acid-containing analogs, which lack documented activity in this pathway .
  • Stereochemical Considerations :

    • Compounds like GAT193 are synthesized as pure cis-diastereomers, emphasizing the role of stereochemistry in optimizing binding affinity and selectivity .

Data Table: Selectivity and Potency Metrics

Compound Target IC50/EC50 Selectivity Index Key Interaction Residues
K31 Hantavirus N protein Not reported 18 Hydrophobic pockets in viral nucleocapsid
GAT1319 α7 nAChR ~10 µM Not reported Transmembrane domain (allosteric site)
G1-PABA 1 GPER <100 nM High (GPER vs. ERα/β) Phe223, Trp272, Met141 (hydrophobic cluster)
4FP-TQS α7 nAChR ~5 µM Not reported Competes with 4BP-TQS at allosteric site

Biological Activity

4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory and anticancer effects, as well as its mechanisms of action.

  • Molecular Formula : C19H17NO2
  • Molecular Weight : 291.34 g/mol
  • CAS Number : 122059-86-3

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of quinoline derivatives, including this compound. In a study evaluating various quinoline derivatives, this compound exhibited a notable ability to inhibit lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages. The half-maximal inhibitory concentration (IC50) values indicated that it was effective without exhibiting cytotoxicity in inflamed macrophages .

Anticancer Activity

This compound has also shown promising anticancer activity. In vitro studies demonstrated selective cytotoxicity towards various cancer cell lines, including cervical HeLa and mammary MCF7 cells. The mechanism is speculated to involve chelation with divalent metals due to the compound's structural features, which may enhance its therapeutic potential against tumors .

The biological activity of this compound may be attributed to:

  • Inhibition of Pro-inflammatory Cytokines : The compound reduces the levels of pro-inflammatory cytokines in macrophages.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Metal Chelation : The presence of carboxylic acid groups allows for potential interactions with metal ions that could enhance its biological effects.

Case Studies and Research Findings

StudyFindings
Evaluation of Quinoline Derivatives Demonstrated anti-inflammatory effects with IC50 values lower than traditional NSAIDs like indomethacin .
Cytotoxicity Assessment Showed selective cytotoxic effects on HeLa and MCF7 cancer cell lines, indicating potential for cancer therapy .
Mechanistic Study Suggested that structural modifications could enhance the pharmacological profiles of quinoline derivatives .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid?

A multi-step synthesis approach is typically used, starting with condensation reactions between aminobenzophenone derivatives and ethyl acetoacetate analogs. For example, ceric ammonium nitrate (CAN) catalyzes the formation of intermediate chloromethylquinoline esters, followed by cyclization using polyphosphoric acid (PPA) or Eaton’s reagent to achieve the fused cyclopentaquinoline scaffold . Purification via silica gel column chromatography with petroleum ether/EtOAc gradients (e.g., 5:1) is critical to isolate the final product with >84% yield .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm regiochemistry and stereochemistry of the cyclopentaquinoline core.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • FT-IR to identify carboxylic acid (-COOH) and aromatic C-H stretching vibrations.
    Complementary density functional theory (DFT) calculations can predict electronic properties and validate experimental NMR/IR data .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Stability studies should include:

  • Forced degradation assays under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
  • Thermogravimetric analysis (TGA) to determine thermal decomposition thresholds.
  • HPLC monitoring of degradation products over time, with mobile phases optimized for polar carboxylic acid derivatives (e.g., acetonitrile/0.1% formic acid) .

Advanced Research Questions

Q. How can synthetic impurities be minimized during large-scale production?

Common impurities arise from incomplete cyclization or ester hydrolysis. Strategies include:

  • Optimizing catalyst loading (e.g., 10 mol% CAN) to reduce side reactions.
  • Controlling reaction temperature (e.g., 150°C for PPA-mediated cyclization) to prevent over-dehydration.
  • Chiral resolution techniques (e.g., HPLC with amylose-based columns) to separate enantiomeric byproducts, achieving >99.8% purity .

Q. What computational tools are effective for predicting biological activity and binding modes?

  • Molecular docking (AutoDock Vina, Glide) to simulate interactions with target enzymes (e.g., cyclooxygenase-2 or kinase domains).
  • Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models incorporating electron-withdrawing substituents (e.g., fluorine at C8) to enhance predicted IC₅₀ values .

Q. How do structural modifications influence the compound’s pharmacokinetic profile?

  • LogP optimization : Introducing electron-deficient groups (e.g., -CF₃) improves membrane permeability but may reduce aqueous solubility.
  • Pro-drug strategies : Esterification of the carboxylic acid moiety (e.g., ethyl ester derivatives) enhances oral bioavailability.
  • Metabolic stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) identify susceptibility to hepatic metabolism .

Q. What in vitro models are suitable for evaluating its enzyme inhibition potential?

  • Fluorescence-based assays (e.g., NADH depletion for dehydrogenase targets).
  • Radioisotope labeling (³H-thymidine incorporation) for DNA polymerase inhibition studies.
  • Surface plasmon resonance (SPR) to measure real-time binding kinetics (KD values) with purified enzyme targets .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activity data?

  • Batch variability : Re-test compounds using standardized purity thresholds (>98% by HPLC).
  • Assay conditions : Compare IC₅₀ values under consistent pH (7.4), temperature (37°C), and co-solvent (DMSO ≤0.1%) parameters.
  • Orthogonal validation : Confirm activity via orthogonal assays (e.g., Western blotting alongside enzymatic assays) .

Q. What are the limitations of current synthetic routes, and how can they be overcome?

  • Low regioselectivity : Replace traditional Friedländer syntheses with transition-metal-catalyzed C-H activation (e.g., Pd(OAc)₂/ligand systems).
  • Scalability issues : Transition from batch to flow chemistry for exothermic cyclization steps, improving heat dissipation and yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.